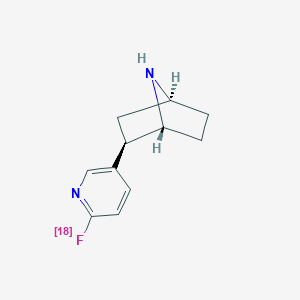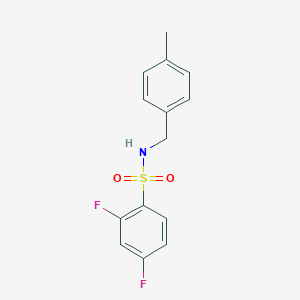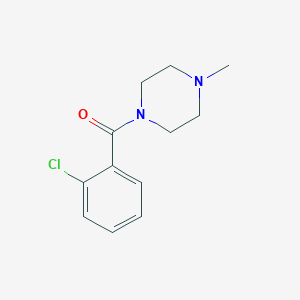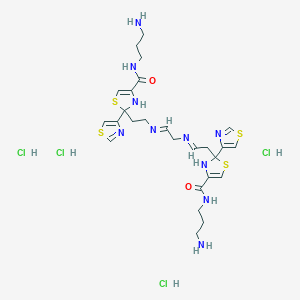
2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, also known as A-85380, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have a wide range of effects on the nervous system.
Wirkmechanismus
2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane acts as an agonist at nicotinic acetylcholine receptors, meaning that it binds to and activates these receptors. This leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the stimulation of dopamine release in the brain, the enhancement of cognitive function, and the modulation of mood and anxiety. It has also been shown to have potential as a treatment for nicotine addiction, due to its ability to activate the same receptors that nicotine binds to.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane in lab experiments is its high affinity for nicotinic acetylcholine receptors, which allows for precise targeting of these receptors. However, one limitation is the potential for off-target effects, as this compound may also bind to other receptors in the brain.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, including the development of more selective agonists for specific subtypes of nicotinic acetylcholine receptors, the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, and the exploration of its potential as a tool for studying the role of nicotinic acetylcholine receptors in the brain.
Synthesemethoden
The synthesis of 2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane involves a multi-step process that begins with the reaction of 2-chloro-5-fluoropyridine with 2-pyrrolidinone to form the intermediate 2-(2-fluoro-5-pyridyl)pyrrolidin-1-one. This intermediate is then reacted with cyclopentadiene to form the bicyclic compound this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane has been the subject of extensive scientific research due to its potential use as a therapeutic agent for a variety of neurological disorders. It has been shown to have a high affinity for nicotinic acetylcholine receptors, which are involved in a wide range of physiological processes, including learning and memory, attention, and mood regulation.
Eigenschaften
CAS-Nummer |
185110-47-8 |
|---|---|
Molekularformel |
C11H13FN2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
(1R,2R,4S)-2-(6-(18F)fluoranylpyridin-3-yl)-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H13FN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9+,10+/m0/s1/i12-1 |
InChI-Schlüssel |
DCJIJGZSYBOUGL-UKOBOBMSSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=C(C=C3)[18F] |
SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)F |
Kanonische SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)F |
Andere CAS-Nummern |
176971-40-7 |
Synonyme |
2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo(2.2.1)heptane 2-(2-fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane FPH cpd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B221376.png)

![Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate](/img/structure/B221382.png)


![2-[(17S,18S,19S,20R)-17-acetyloxy-20-[(2S,3S,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-carboxy-18,19,21-trihydroxy-16-methylhenicosyl]-6-hydroxybenzoic acid](/img/structure/B221485.png)